Cas no 519049-22-0 (1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione)

1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione structure
519049-22-0 structure
Product name:1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione
CAS No:519049-22-0
MF:C21H20F2N4O4
MW:430.404711723328
CID:6295052
PubChem ID:4448682

1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 519049-22-0
    • EN300-26602657
    • 1,3-bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione
    • AKOS034458881
    • Z56830927
    • 1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione
    • Inchi: 1S/C21H20F2N4O4/c22-15-4-8-17(9-5-15)26-19(28)24-13-3-1-2-12-21(24,14-25(30)31)27(20(26)29)18-10-6-16(23)7-11-18/h4-11H,1-3,12-14H2
    • InChI Key: ZTJKLVOTWRMAOW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C(N(C2C=CC(=CC=2)F)C(N2CCCCCC21C[N+](=O)[O-])=O)=O

Computed Properties

  • Exact Mass: 430.14526146g/mol
  • Monoisotopic Mass: 430.14526146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 3
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.7Ų
  • XLogP3: 3.6

1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26602657-0.05g
1,3-bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione
519049-22-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione

1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione: A Novel Scaffold with Potential in Medicinal Chemistry

1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione (CAS No. 519049-22-0) represents a unique molecular framework that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione, which is characterized by its fused ring system and the presence of multiple heteroatoms. The 1,3-Bis(4-fluorophenyl) substituents introduce aromaticity and potential for electronic effects, while the nitromethyl group contributes to the molecule’s oxidative stability and reactivity. Recent studies have highlighted the structural versatility of this scaffold, making it a promising candidate for drug discovery and targeted therapy.

1,3-Bis(4-fluorophenyl) is a critical functional group in this compound, as it imparts aromatic character and enhances intermolecular interactions. The fluorine atoms in the 4-fluorophenyl moieties are known to modulate hydrophobicity and electrostatic properties, which are essential for drug-target binding. The nitromethyl group, on the other hand, introduces electron-withdrawing characteristics, influencing the polarity and solubility of the molecule. These structural features are crucial for optimizing bioavailability and metabolic stability in pharmaceutical applications.

The decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione core is a complex heterocyclic system that has been extensively studied for its biological activity. This scaffold is particularly notable for its ability to form hydrogen bonds and π-π stacking interactions, which are vital for protein-ligand interactions. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets, including kinases and G protein-coupled receptors (GPCRs). These findings underscore the potential of this molecule in targeted drug development.

1,3-Bis(4-fluorophenyl) substitutions are also linked to modulation of cellular signaling pathways. For instance, the fluorine atoms can enhance the lipophilicity of the molecule, facilitating its penetration into cell membranes. This property is particularly advantageous for anti-cancer agents and neurological drugs, where cellular uptake is critical for efficacy. Additionally, the nitromethyl group may participate in redox reactions, potentially contributing to antioxidant or pro-oxidant effects depending on the chemical environment.

Recent research has explored the synthetic routes for 1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione. One notable approach involves multistep organic synthesis, including nitrative coupling and ring-closure reactions. These methods have been optimized to improve yield and purity, which are essential for preclinical drug development. The decahydro ring system is particularly challenging to synthesize due to its stereochemical complexity, but recent advances in asymmetric catalysis have enabled more efficient enantioselective synthesis.

The nitromethyl group in this compound is a key player in its reactivity and functional versatility. Studies have shown that the nitromethyl moiety can act as a bioisostere for other functional groups, such as methyl or hydroxyl, thereby influencing drug metabolism and efficacy. This property makes the compound a valuable lead molecule for structure-activity relationship (SAR) studies. Additionally, the nitromethyl group may participate in electrophilic substitution reactions, which could be exploited for drug conjugation or prodrug design.

1,3-Bis(4-fluorophenyl) is also relevant in the context of drug resistance. The fluorine atoms can alter the electrostatic potential of the molecule, potentially reducing efflux pump activity and improving drug retention in cancer cells. This is particularly important for multidrug-resistant (MDR) tumors, where conventional therapies often fail. Furthermore, the nitromethyl group may interact with drug transporters, modulating their expression or activity to enhance therapeutic outcomes.

The decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione scaffold has been linked to anti-inflammatory and antioxidant properties. Recent in vitro studies have demonstrated its ability to inhibit NF-κB activation, a key pathway in inflammatory diseases. The nitromethyl group may contribute to ROS scavenging, while the fluorine atoms could modulate inflammatory cytokine production. These properties make the compound a potential candidate for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

1,3-Bis(4-fluorophenyl) substitutions have also been explored in the context of neurological disorders. The fluorine atoms can enhance the lipophilicity of the molecule, facilitating its penetration into the central nervous system (CNS). This is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where brain penetration is critical for therapeutic efficacy. Additionally, the nitromethyl group may interact with neurotransmitter receptors, modulating neurotransmission and synaptic plasticity.

Recent advances in drug delivery systems have further expanded the potential applications of 1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione. The nitromethyl group can be functionalized to improve solubility and bioavailability, addressing common challenges in drug formulation. For example, prodrug strategies involving the nitromethyl group have been proposed to enhance oral bioavailability and targeted release in specific tissues or organs.

In conclusion, 1,3-Bis(4-fluorophenyl)-10a-(nitromethyl)-decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione represents a promising scaffold with diverse biological activities and pharmacological potential. Its unique structural features, including the 1,3-Bis(4-fluorophenyl) and nitromethyl groups, make it a valuable candidate for drug discovery and targeted therapy. As research in medicinal chemistry continues to evolve, further exploration of this compound’s mechanisms of action and therapeutic applications is expected to yield significant advancements in pharmaceutical science.

1,3-Bis(4-fluorophenyl) and the nitromethyl group are central to the compound’s biological activity and pharmacological relevance. Ongoing studies in drug development and structure-activity relationship (SAR) analysis will likely uncover new avenues for targeted therapies and novel drug design. The decahydro-[1,3,5]triazino[1,2-a]azepine-2,4-dione scaffold exemplifies the importance of molecular diversity and functional group optimization in the pursuit of innovative therapeutics.

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